molecular formula C11H5F17O2 B14283058 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid CAS No. 136022-86-1

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid

Cat. No.: B14283058
CAS No.: 136022-86-1
M. Wt: 492.13 g/mol
InChI Key: LYZCGZWGQVKVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is a perfluorinated carboxylic acid. This compound is known for its unique chemical properties, particularly its high thermal stability and resistance to degradation. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid typically involves the fluorination of a suitable precursor. One common method is the electrochemical fluorination of 2-methyldecanoic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale electrochemical fluorination processes. These methods are optimized for efficiency and yield, ensuring that the final product meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form perfluorinated ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogen exchange reactions may involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction can produce perfluorinated alcohols.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the preparation of perfluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the interactions of perfluorinated substances with biological systems.

    Medicine: Research is ongoing into the potential medical applications of perfluorinated compounds, including their use in drug delivery systems.

    Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and surfactants, due to its stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer high thermal stability and resistance to chemical degradation. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid (PFOA): Another perfluorinated carboxylic acid with similar properties but a shorter carbon chain.

    Perfluorononanoic acid (PFNA): Similar in structure but with one fewer carbon atom.

    Perfluorodecanoic acid (PFDA): Similar in structure but without the methyl group.

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-2-methyldecanoic acid is unique due to its specific carbon chain length and the presence of a methyl group

Properties

CAS No.

136022-86-1

Molecular Formula

C11H5F17O2

Molecular Weight

492.13 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro-2-methyldecanoic acid

InChI

InChI=1S/C11H5F17O2/c1-2(3(29)30)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h2H,1H3,(H,29,30)

InChI Key

LYZCGZWGQVKVSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.